molecular formula C14H12O5S B6406495 4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methoxybenzoic acid CAS No. 1261965-00-7

4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methoxybenzoic acid

Cat. No.: B6406495
CAS No.: 1261965-00-7
M. Wt: 292.31 g/mol
InChI Key: APCXQDGXPCDXOT-UHFFFAOYSA-N
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Description

4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methoxybenzoic acid is an organic compound that features both a thiophene ring and a benzoic acid moiety

Properties

IUPAC Name

3-methoxy-4-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-18-11-5-8(13(15)16)3-4-10(11)9-6-12(20-7-9)14(17)19-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCXQDGXPCDXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CSC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690994
Record name 3-Methoxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-00-7
Record name 3-Methoxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methoxybenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzoic acid ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the carboxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methoxybenzoic acid
  • 4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-hydroxybenzoic acid

Uniqueness

4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methoxybenzoic acid is unique due to the presence of both a methoxy group and a carboxyl group on the benzoic acid ring, which can influence its chemical reactivity and biological activity. The combination of the thiophene ring and the benzoic acid moiety provides a versatile scaffold for further functionalization and application in various fields.

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